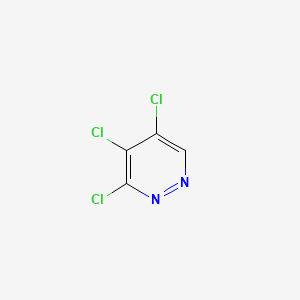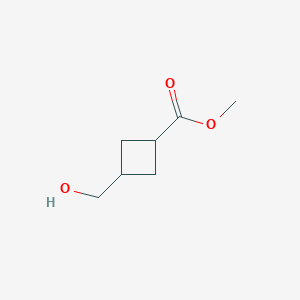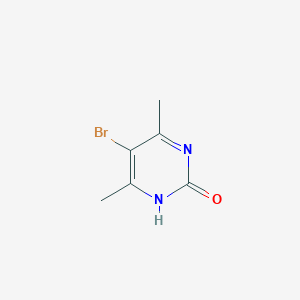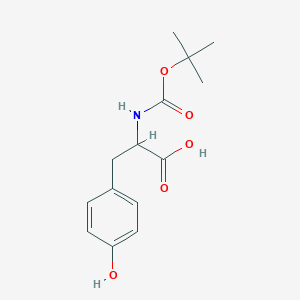
cis-1-Propene-1-boronic acid
Descripción general
Descripción
cis-1-Propene-1-boronic acid is an organoboron compound with the molecular formula C3H7BO2. It is characterized by the presence of a boronic acid group attached to a propene moiety in the cis configuration. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .
Mecanismo De Acción
Target of Action
cis-Propenylboronic acid, also known as cis-1-Propene-1-boronic acid, (Z)-Prop-1-en-1-ylboronic acid, or cis-1-Propen-1-ylboronic acid, is primarily used as an intermediate in the synthesis of various compounds . It has been used in the preparation of furan-2-yl analog of salvinorin A, a psychoactive natural product . It has also been used to synthesize antibacterial polyoxygenated dibenzofuran derivatives from phloroglucinol .
Mode of Action
The compound interacts with its targets through a palladium-catalyzed synthesis process . It reacts with various aryl chlorides to produce cis-vinyl arenes . This reaction is part of the broader field of cross-coupling reactions, which are widely used in organic chemistry for the formation of carbon-carbon bonds.
Biochemical Pathways
It is known that the compound plays a role in the synthesis of furan-2-yl analog of salvinorin a and antibacterial polyoxygenated dibenzofuran derivatives . These compounds can have various downstream effects, depending on their specific structures and properties.
Result of Action
The molecular and cellular effects of cis-Propenylboronic acid’s action depend on the specific compounds that it helps to synthesize. For example, the furan-2-yl analog of salvinorin A that it helps to produce is a psychoactive natural product . The antibacterial polyoxygenated dibenzofuran derivatives it helps to synthesize have antibacterial properties .
Análisis Bioquímico
Biochemical Properties
cis-Propenylboronic acid is known for its unique recognition mechanism towards cis-diol-containing biomolecules . This property allows it to interact with various enzymes, proteins, and other biomolecules in a reversible covalent manner
Molecular Mechanism
The molecular mechanism of action of cis-Propenylboronic acid involves its ability to form reversible covalent complexes with biomolecules containing cis-diol groups . This can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level
Metabolic Pathways
The metabolic pathways involving cis-Propenylboronic acid are not well-defined. Boronic acids are known to interact with enzymes and cofactors , suggesting that cis-Propenylboronic acid may be involved in certain metabolic pathways
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis-1-Propene-1-boronic acid typically involves the hydroboration of propyne followed by oxidation. One common method is the reaction of propyne with diborane (B2H6) to form the corresponding borane intermediate, which is then oxidized to yield the boronic acid .
Industrial Production Methods: Industrial production of this compound often employs similar hydroboration-oxidation techniques but on a larger scale. The use of catalysts and optimized reaction conditions ensures high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: cis-1-Propene-1-boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding alcohol or aldehyde.
Reduction: Formation of the corresponding alkane.
Substitution: Participation in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Palladium catalysts and base (e.g., potassium carbonate) in the presence of aryl halides
Major Products:
Oxidation: Propanal or propanol.
Reduction: Propane.
Substitution: Various substituted alkenes and arenes
Aplicaciones Científicas De Investigación
cis-1-Propene-1-boronic acid has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
- trans-1-Propene-1-boronic acid
- Vinylboronic acid
- Allylboronic acid
Comparison: cis-1-Propene-1-boronic acid is unique due to its cis configuration, which can influence the stereochemistry of the products formed in reactions. This makes it particularly valuable in the synthesis of stereochemically complex molecules. In contrast, trans-1-Propene-1-boronic acid and other similar compounds may lead to different stereochemical outcomes .
Propiedades
IUPAC Name |
[(Z)-prop-1-enyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7BO2/c1-2-3-4(5)6/h2-3,5-6H,1H3/b3-2- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMCZKMIOZYAHS-IHWYPQMZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(/C=C\C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6336-44-3 | |
| Record name | NSC39118 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39118 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,4,8-Trichloropyrimido[5,4-d]pyrimidine](/img/structure/B3021646.png)
![[1,1'-Biphenyl]-3-carbonitrile](/img/structure/B3021647.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]biguanide hydrochloride](/img/structure/B3021648.png)

![(2R)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;propan-2-ol](/img/structure/B3021650.png)



![tert-butyl (1R,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3021658.png)

